2-Methylbenzofuran-4,7-dione

Übersicht

Beschreibung

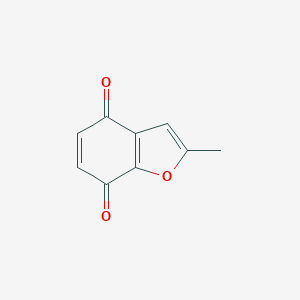

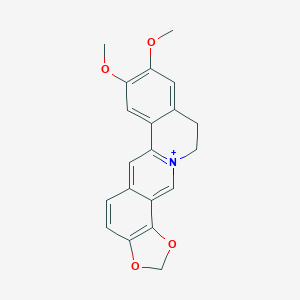

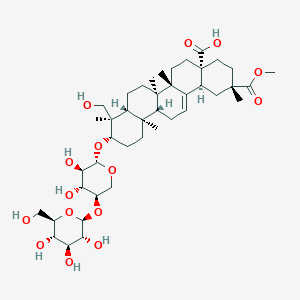

2-Methylbenzofuran-4,7-dione is a chemical compound with the molecular formula C8H4O3 . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds, including 2-Methylbenzofuran-4,7-dione, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of 2-Methylbenzofuran-4,7-dione consists of a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The molecular formula is C8H4O3, with an average mass of 148.116 Da and a monoisotopic mass of 148.016037 Da .Wissenschaftliche Forschungsanwendungen

Interconversion Studies

One aspect of research involving compounds related to 2-Methylbenzofuran-4,7-dione includes the study of their interconversion. Angeloni et al. (1974) described the preparation and structural establishment of various benzofurazan derivatives, noting an interconversion between monoximes in different solvents, which is relevant for understanding the behavior of these compounds in various environments (Angeloni et al., 1974).

Antiparasitic Properties

Compounds structurally similar to 2-Methylbenzofuran-4,7-dione have been investigated for their antiparasitic properties. Nebois et al. (2000) synthesized quinonic derivatives and evaluated their in vitro activity against Toxoplasma gondii, demonstrating their potential as antiparasitic agents (Nebois et al., 2000).

Synthesis of Heterocycles

The synthesis of heterocyclic compounds using derivatives of 2-Methylbenzofuran-4,7-dione is a significant area of research. Antonov et al. (2021) described the reaction of 4,5-Dibenzoyl-1H-pyrrole-2,3-diones with methyl 5-aminofuran-2-carboxylate to form furo[2,3-b]pyridines, indicating the utility of these compounds in creating complex heterocyclic structures (Antonov et al., 2021).

Drug Delivery Systems

The potential use of related compounds in drug delivery systems is also explored. Jaffar et al. (1999) synthesized a series of regioisomeric derivatives of 1-methylindole-4,7-dione, which showed selective reductive elimination, indicating their potential use in bioreductively-activated drug delivery systems (Jaffar et al., 1999).

Synthesis of Quinazoline Derivatives

Mizuno et al. (2007) developed a sustainable chemistry approach for the synthesis of quinazoline-2,4(1 H,3 H)-diones from 2-aminobenzonitriles using carbon dioxide and a catalytic amount of base, highlighting the environmental benefits and efficiency of this method (Mizuno et al., 2007).

Total Synthesis of Natural Products

The total synthesis of natural products like variolaric acid, a lichen depsidone, has been accomplished using derivatives of 2-Methylbenzofuran-4,7-dione. Jongen et al. (1979, 1980) described the synthesis of variolaric acid, demonstrating the role of these compounds in the synthesis of complex natural products (Jongen et al., 1979), (Jongen et al., 1980).

Safety And Hazards

The safety data sheet for 2-Methylbenzofuran indicates that it is a combustible liquid that causes skin and eye irritation . In case of skin contact, it is recommended to wash off with soap and plenty of water. If inhaled, the person should be moved to fresh air and given artificial respiration if not breathing .

Zukünftige Richtungen

Benzofuran compounds, including 2-Methylbenzofuran-4,7-dione, have potential applications in many aspects due to their biological activities . They have attracted more and more attention from chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely continue to explore the therapeutic potential of these compounds for the treatment of various diseases .

Eigenschaften

IUPAC Name |

2-methyl-1-benzofuran-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c1-5-4-6-7(10)2-3-8(11)9(6)12-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJAGRAMAGJLNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylbenzofuran-4,7-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethoxy-4-[2-(4-hydroxyphenyl)ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B150134.png)

![2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide](/img/structure/B150140.png)